molecular formula C13H9F2IO B14780497 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene

Cat. No.: B14780497
M. Wt: 346.11 g/mol
InChI Key: ZWFKOGLYELCGLR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene (C₁₃H₉F₂IO) is a halogenated aromatic compound characterized by a benzyloxy group at position 1, fluorine atoms at positions 2 and 4, and an iodine substituent at position 3 on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electrophilic iodine atom, which facilitates substitution reactions. Its structural features—a bulky benzyloxy group and electron-withdrawing halogens—impart unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C13H9F2IO

Molecular Weight

346.11 g/mol

IUPAC Name

1,3-difluoro-2-iodo-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9F2IO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZWFKOGLYELCGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene typically involves multiple steps, including halogenation, protection, and substitution reactions. One common synthetic route starts with the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The reaction conditions often involve the use of solvents and ligands to optimize yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene involves its interaction with molecular targets through various pathways. The iodo group can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to produce desired products . The benzyloxy group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene with key analogs:

Compound CAS No. Molecular Formula Molecular Weight Substituents Key Applications
This compound Not Provided C₁₃H₉F₂IO 354.12 g/mol 1-BnO, 2-F, 4-F, 3-I Cross-coupling reactions, drug synthesis
1-(Benzyloxy)-3-iodobenzene 107623-21-2 C₁₃H₁₁IO 310.13 g/mol 1-BnO, 3-I Intermediate in antiproliferative agents
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene Not Provided C₁₃H₉BrFIO 414.03 g/mol 1-BnO, 4-Br, 2-F, 3-I Halogen exchange reactions
2-(Benzyloxy)-4-fluoro-1-nitrobenzene 129464-01-3 C₁₃H₁₀FNO₃ 247.22 g/mol 2-BnO, 4-F, 1-NO₂ Nitration/functionalization studies
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid 1629971-64-7 C₁₁H₁₃BF₂O₃ 256.03 g/mol 3-CyclopentylO, 2-F, 4-F, B(OH)₂ Suzuki-Miyaura coupling

Key Differences and Implications

Halogen Diversity: The iodine atom in this compound enhances its reactivity in metal-catalyzed cross-coupling reactions compared to bromine or chlorine analogs (e.g., 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene) . Fluorine atoms at positions 2 and 4 increase electron-withdrawing effects, stabilizing negative charges during nucleophilic substitutions, unlike non-fluorinated analogs like 1-(Benzyloxy)-3-iodobenzene .

Steric Effects :

  • The benzyloxy group imposes steric hindrance, which can slow reaction kinetics but improve regioselectivity in arylations. This contrasts with smaller substituents (e.g., cyclopentyloxy in 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid), which offer less hindrance .

Functional Group Compatibility :

  • Nitro-substituted analogs (e.g., 2-(Benzyloxy)-4-fluoro-1-nitrobenzene) are prone to reduction reactions, whereas iodine-containing derivatives are more suited for halogen-retentive transformations .

Research Findings and Challenges

  • Stability Issues: Iodoaromatics may undergo light-induced degradation, necessitating dark storage conditions, as noted for 1-(Benzyloxy)-3-iodobenzene .
  • Yield Optimization : Grignard reactions with iodo-substituted benzenes often produce byproducts (e.g., 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol), requiring careful purification .

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